molecular formula C9H7F4O4P B14270909 2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide CAS No. 127054-63-1

2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide

Katalognummer: B14270909
CAS-Nummer: 127054-63-1
Molekulargewicht: 286.12 g/mol
InChI-Schlüssel: HDOPGHTUKVMYED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodioxaphosphole derivative with a tetrafluoropropoxy reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides .

Wissenschaftliche Forschungsanwendungen

2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide is unique due to its specific combination of a benzodioxaphosphole ring and a tetrafluoropropoxy group. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

127054-63-1

Molekularformel

C9H7F4O4P

Molekulargewicht

286.12 g/mol

IUPAC-Name

2-(2,2,3,3-tetrafluoropropoxy)-1,3,2λ5-benzodioxaphosphole 2-oxide

InChI

InChI=1S/C9H7F4O4P/c10-8(11)9(12,13)5-15-18(14)16-6-3-1-2-4-7(6)17-18/h1-4,8H,5H2

InChI-Schlüssel

HDOPGHTUKVMYED-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)OP(=O)(O2)OCC(C(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.